4-(Dimethylamino)benzylamine dihydrochloride

Catalog No.
S610353
CAS No.
34403-52-6
M.F
C9H16Cl2N2
M. Wt
223.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzylamine dihydrochloride

CAS Number

34403-52-6

Product Name

4-(Dimethylamino)benzylamine dihydrochloride

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H

InChI Key

NRZQHDOWSPJUQW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl

Synonyms

4-(N,N-dimethylamino)benzylamine, 4-dimethylaminobenzylamine, 4-dimethylaminobenzylamine dihydrochloride, 4-dimethylaminobenzylamine monohydrochloride, p-dimethylaminobenzylamine, para-dimethylaminobenzylamine

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl

Organic Chemistry and Material Science

DMBA is a small organic molecule containing an aromatic ring (benzene) with two functional groups: a dimethylamino group (-(CH₃)₂N) and a benzylamine group (-CH₂-NH₂). Due to its structure, DMBA can participate in various chemical reactions and interactions, making it a valuable research tool in organic chemistry and material science.

  • Synthesis of new compounds: DMBA can serve as a starting material for the synthesis of more complex molecules with desired properties. Researchers can modify the functional groups of DMBA to create new materials with specific functionalities, such as catalysts, pharmaceuticals, or sensors [].
  • Study of self-assembly and supramolecular chemistry: DMBA can self-assemble into well-defined structures due to interactions between its functional groups. This property allows researchers to study the principles of self-assembly and supramolecular chemistry, which is crucial for developing new functional materials [].

Biological and Medicinal Applications

  • Drug delivery and targeting: The ability of DMBA to interact with biological molecules is being investigated for its potential use in drug delivery systems. By attaching therapeutic agents to DMBA, researchers aim to improve drug delivery and targeting to specific tissues or cells [].
  • Antimicrobial activity: Some studies have shown that DMBA exhibits antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to understand the mechanisms of action and potential therapeutic applications.

4-(Dimethylamino)benzylamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of benzylamine, where a dimethylamino group is attached to the benzene ring at the para position. This compound is characterized by its two hydrochloride groups, which enhance its solubility in water and make it suitable for various biochemical applications. Its structural formula can be represented as:

 CH3 2N C6H4CH2NH22HCl\text{ CH}_3\text{ }_2\text{N C}_6\text{H}_4\text{CH}_2\text{NH}_2\cdot 2\text{HCl}

This compound has garnered attention in both synthetic chemistry and biological research due to its unique properties and potential applications in drug development and proteomics studies .

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can react with acyl chlorides to form amides, which are important intermediates in organic synthesis.
  • Formation of Salts: The presence of two hydrochloride groups allows for the formation of salts with various acids, enhancing its utility in pharmaceutical formulations.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

The biological activity of 4-(Dimethylamino)benzylamine dihydrochloride has been explored in various studies. It exhibits properties that may influence:

  • Enzyme Inhibition: Some studies indicate that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Antimicrobial Activity: Preliminary research suggests potential antimicrobial properties, although further investigation is needed to confirm these effects.
  • Neuropharmacological Effects: Due to its dimethylamino group, there is interest in its effects on neurotransmitter systems, potentially influencing mood and cognition.

These biological activities suggest that this compound could be valuable in therapeutic applications, particularly in neurology and infectious disease .

Several methods have been developed for synthesizing 4-(Dimethylamino)benzylamine dihydrochloride:

  • Reduction of Nitro Compounds: Starting from 4-nitrobenzylamine, reduction using hydrogen gas or metal catalysts can yield the desired amine.
  • Alkylation of Benzylamine: Benzylamine can be alkylated with dimethyl sulfate or similar reagents to introduce the dimethylamino group.
  • Direct Amine Reaction: Reacting 4-chlorobenzylamine with dimethylamine under appropriate conditions can also produce this compound.

These methods highlight the compound's accessibility for research and industrial applications .

4-(Dimethylamino)benzylamine dihydrochloride finds use in several areas:

  • Biochemical Research: It serves as a reagent in proteomics and other biochemical assays.
  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug formulation.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

These applications underline its significance in both academic research and industrial chemistry .

Interaction studies involving 4-(Dimethylamino)benzylamine dihydrochloride have focused on its effects on various biological targets:

  • Protein Binding: Research indicates that this compound may bind to specific proteins, influencing their activity.
  • Cellular Uptake: Studies have explored how this compound enters cells and interacts with intracellular targets, which is crucial for understanding its pharmacokinetics.
  • Synergistic Effects: Investigations into combinations with other drugs reveal potential synergistic effects that enhance therapeutic efficacy.

These studies contribute to a deeper understanding of how this compound can be utilized in medicinal chemistry .

Several compounds share structural similarities with 4-(Dimethylamino)benzylamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-AminobenzylamineC7H10N2Lacks dimethylamino group; simpler structure.
N,N-DimethylbenzylamineC9H13NSimilar dimethylamino group; lacks hydrochlorides.
BenzylamineC7H9NBasic structure without additional functional groups.

Uniqueness

The uniqueness of 4-(Dimethylamino)benzylamine dihydrochloride lies in its dual hydrochloride form, enhancing solubility and stability compared to its analogs. Its specific biological activities also differentiate it from simpler amines, making it particularly valuable in pharmacological research .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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